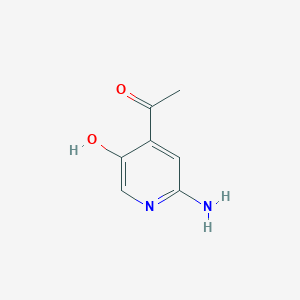
1-(2-Amino-5-hydroxypyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-hydroxypyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-hydroxypyridin-4-YL)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-hydroxypyridine with an appropriate acylating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group yields ketones or carboxylic acids.
- Reduction of the ethanone group results in the formation of alcohols.
- Substitution reactions produce various substituted pyridine derivatives .
Scientific Research Applications
1-(2-Amino-5-hydroxypyridin-4-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the amino group, resulting in different chemical reactivity and applications.
2-Amino-1-(5-hydroxy-1H-imidazol-4-yl)ethanone: Contains an imidazole ring instead of pyridine, leading to distinct biological activities.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(2-amino-5-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3,(H2,8,9) |
InChI Key |
ZOZNREUZHQIMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















